Cas no 2137783-07-2 (3-(difluoromethoxy)-4-(pyridin-4-yl)benzoic acid)

3-(difluoromethoxy)-4-(pyridin-4-yl)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(difluoromethoxy)-4-(pyridin-4-yl)benzoic acid
- 3-(Difluoromethoxy)-4-(4-pyridinyl)benzoic acid
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- Inchi: 1S/C13H9F2NO3/c14-13(15)19-11-7-9(12(17)18)1-2-10(11)8-3-5-16-6-4-8/h1-7,13H,(H,17,18)
- InChI Key: OHUQFXBVSNRNII-UHFFFAOYSA-N
- SMILES: C(O)(=O)C1=CC=C(C2C=CN=CC=2)C(OC(F)F)=C1
Experimental Properties
- Density: 1.354±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 374.5±42.0 °C(Predicted)
- pka: 3.33±0.10(Predicted)
3-(difluoromethoxy)-4-(pyridin-4-yl)benzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1067701-0.25g |
3-(difluoromethoxy)-4-(pyridin-4-yl)benzoic acid |
2137783-07-2 | 95% | 0.25g |
$1012.0 | 2023-10-28 | |
Enamine | EN300-1067701-0.1g |
3-(difluoromethoxy)-4-(pyridin-4-yl)benzoic acid |
2137783-07-2 | 95% | 0.1g |
$968.0 | 2023-10-28 | |
Enamine | EN300-1067701-5.0g |
3-(difluoromethoxy)-4-(pyridin-4-yl)benzoic acid |
2137783-07-2 | 5g |
$3189.0 | 2023-06-10 | ||
Enamine | EN300-1067701-5g |
3-(difluoromethoxy)-4-(pyridin-4-yl)benzoic acid |
2137783-07-2 | 95% | 5g |
$3189.0 | 2023-10-28 | |
Enamine | EN300-1067701-2.5g |
3-(difluoromethoxy)-4-(pyridin-4-yl)benzoic acid |
2137783-07-2 | 95% | 2.5g |
$2155.0 | 2023-10-28 | |
Enamine | EN300-1067701-1.0g |
3-(difluoromethoxy)-4-(pyridin-4-yl)benzoic acid |
2137783-07-2 | 1g |
$1100.0 | 2023-06-10 | ||
Enamine | EN300-1067701-10.0g |
3-(difluoromethoxy)-4-(pyridin-4-yl)benzoic acid |
2137783-07-2 | 10g |
$4729.0 | 2023-06-10 | ||
Enamine | EN300-1067701-0.05g |
3-(difluoromethoxy)-4-(pyridin-4-yl)benzoic acid |
2137783-07-2 | 95% | 0.05g |
$924.0 | 2023-10-28 | |
Enamine | EN300-1067701-0.5g |
3-(difluoromethoxy)-4-(pyridin-4-yl)benzoic acid |
2137783-07-2 | 95% | 0.5g |
$1056.0 | 2023-10-28 | |
Enamine | EN300-1067701-10g |
3-(difluoromethoxy)-4-(pyridin-4-yl)benzoic acid |
2137783-07-2 | 95% | 10g |
$4729.0 | 2023-10-28 |
3-(difluoromethoxy)-4-(pyridin-4-yl)benzoic acid Related Literature
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Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
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Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
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Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
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Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631
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Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
Additional information on 3-(difluoromethoxy)-4-(pyridin-4-yl)benzoic acid
3-(difluoromethoxy)-4-(pyridin-4-yl)benzoic acid (CAS No. 2137783-07-2): An Overview of a Promising Compound in Medicinal Chemistry
3-(difluoromethoxy)-4-(pyridin-4-yl)benzoic acid (CAS No. 2137783-07-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, characterized by its difluoromethoxy and pyridin-4-yl substituents, exhibits a range of biological activities that make it a valuable candidate for further research and development.
The chemical structure of 3-(difluoromethoxy)-4-(pyridin-4-yl)benzoic acid is particularly noteworthy. The presence of the difluoromethoxy group imparts unique electronic and steric properties to the molecule, which can influence its binding affinity and selectivity towards various biological targets. The pyridin-4-yl substituent, on the other hand, contributes to the compound's overall hydrophobicity and can enhance its ability to cross biological membranes, thereby improving its bioavailability.
Recent studies have highlighted the potential of 3-(difluoromethoxy)-4-(pyridin-4-yl)benzoic acid in various therapeutic areas. One of the most promising applications is in the treatment of inflammatory diseases. Research has shown that this compound possesses potent anti-inflammatory properties, which can be attributed to its ability to inhibit key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX).
In addition to its anti-inflammatory effects, 3-(difluoromethoxy)-4-(pyridin-4-yl)benzoic acid has also demonstrated promising anticancer activity. Preclinical studies have indicated that this compound can induce apoptosis in cancer cells by modulating various signaling pathways, including those involving p53 and Bcl-2 family proteins. These findings suggest that 3-(difluoromethoxy)-4-(pyridin-4-yl)benzoic acid could be a valuable lead compound for the development of novel anticancer agents.
The pharmacokinetic profile of 3-(difluoromethoxy)-4-(pyridin-4-yl)benzoic acid has also been extensively studied. Initial investigations have revealed that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its good oral bioavailability and low toxicity make it an attractive candidate for further preclinical and clinical evaluation.
In terms of safety, preliminary toxicological studies have shown that 3-(difluoromethoxy)-4-(pyridin-4-yl)benzoic acid is well-tolerated at therapeutic doses. However, as with any new chemical entity, comprehensive safety assessments are necessary to ensure its long-term safety and efficacy in human subjects.
The potential applications of 3-(difluoromethoxy)-4-(pyridin-4-yl)benzoic acid extend beyond inflammation and cancer. Recent research has also explored its role in neurodegenerative diseases. Studies have indicated that this compound can protect neurons from oxidative stress and inhibit the aggregation of misfolded proteins, which are key factors in the pathogenesis of conditions such as Alzheimer's disease and Parkinson's disease.
In conclusion, 3-(difluoromethoxy)-4-(pyridin-4-yl)benzoic acid (CAS No. 2137783-07-2) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the fields of medicinal chemistry and drug discovery. As ongoing studies continue to unravel its full potential, it is likely that this compound will play a significant role in advancing our understanding and treatment of various diseases.
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